1,1-Dichloro-2-(1,3-dichloropropan-2-yloxy)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichloro-2-(1,3-dichloropropan-2-yloxy)propane is an organic compound with the molecular formula C6H10Cl4O It is a chlorinated ether, characterized by the presence of multiple chlorine atoms and an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dichloro-2-(1,3-dichloropropan-2-yloxy)propane typically involves the reaction of 1,3-dichloropropanol with 1,1-dichloropropane under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ether linkage. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. The use of catalysts and advanced purification techniques, such as distillation and recrystallization, are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,1-Dichloro-2-(1,3-dichloropropan-2-yloxy)propane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding chlorinated alcohols or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of less chlorinated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include chlorinated alcohols, ketones, and ethers, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1,1-Dichloro-2-(1,3-dichloropropan-2-yloxy)propane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Explored for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,1-Dichloro-2-(1,3-dichloropropan-2-yloxy)propane involves its interaction with molecular targets, such as enzymes and receptors. The compound’s chlorinated structure allows it to form strong interactions with these targets, potentially inhibiting or modifying their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
1,1-Dichloro-2-propanone: A related compound with similar chlorinated structure but different functional groups.
1,2-Dichloropropane: Another chlorinated propane derivative with distinct chemical properties and applications
Uniqueness
Its ability to undergo various chemical reactions and its potential use in diverse fields make it a compound of significant interest .
Properties
CAS No. |
63283-80-7 |
---|---|
Molecular Formula |
C6H10Cl4O |
Molecular Weight |
239.9 g/mol |
IUPAC Name |
1,1-dichloro-2-(1,3-dichloropropan-2-yloxy)propane |
InChI |
InChI=1S/C6H10Cl4O/c1-4(6(9)10)11-5(2-7)3-8/h4-6H,2-3H2,1H3 |
InChI Key |
SIUCYXXPYSWLMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(Cl)Cl)OC(CCl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.